molecular formula C13H13ClO2 B1413211 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride CAS No. 1987007-57-7

4-(Cyclohex-2-en-1-yloxy)benzoyl chloride

Cat. No.: B1413211
CAS No.: 1987007-57-7
M. Wt: 236.69 g/mol
InChI Key: NHSAWNONBQUEAF-UHFFFAOYSA-N
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Description

4-(Cyclohex-2-en-1-yloxy)benzoyl chloride is a specialized organic compound presenting as a reactive acyl chloride derivative. This reagent is characterized by a benzoyl chloride group substituted at the para position with a cyclohex-2-en-1-yloxy moiety. The presence of the acyl chloride functional group makes it highly reactive towards nucleophiles, such as alcohols and amines, enabling its use as a key building block in synthesis for the preparation of esters and amides . The cyclohexenyloxy chain may influence the compound's steric and electronic properties, potentially granting unique characteristics to the molecules derived from it. Primary Research Applications: This compound is primarily valuable in organic and medicinal chemistry research. It is designed for use as a synthetic intermediate in the development of more complex molecules. Its structure suggests potential applications in the synthesis of liquid crystals, polymer precursors, or as a scaffold for pharmaceutical development, analogous to how other substituted benzoyl chlorides are utilized . Researchers can employ it in Friedel-Crafts acylation reactions to synthesize ketones or in the preparation of functionalized polymers. Handling and Safety: As an acyl chloride, this compound is moisture-sensitive and reacts vigorously with water, producing hydrogen chloride . It is harmful and a serious skin and eye irritant. Handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

4-cyclohex-2-en-1-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSAWNONBQUEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)OC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with cyclohex-2-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-2-en-1-yloxy)benzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.

    Oxidation and Reduction: The cyclohexenyl group can undergo oxidation to form cyclohexenone derivatives or reduction to form cyclohexanol derivatives.

    Addition Reactions: The double bond in the cyclohexenyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Amides and Esters: Formed from substitution reactions.

    Cyclohexenone and Cyclohexanol Derivatives: Formed from oxidation and reduction reactions.

Scientific Research Applications

4-(Cyclohex-2-en-1-yloxy)benzoyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, it may interact with proteins or enzymes through acylation reactions.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Notes
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride Oil Organic solvents Stable under anhydrous conditions
4-Nitrobenzoyl chloride 72–74 THF, DCM Prone to hydrolysis
4-Methoxybenzoyl chloride -10 (liquid) Ether, acetone Moderate stability

Biological Activity

4-(Cyclohex-2-en-1-yloxy)benzoyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride can be represented as follows:

  • Molecular Formula : C_{12}H_{13}ClO_2
  • CAS Number : 1987007-57-7

This compound features a benzoyl chloride moiety linked to a cyclohexenyl ether, which contributes to its reactivity and potential biological interactions.

Enzyme Interaction

Research indicates that compounds similar to 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride can interact with various enzymes, potentially inhibiting or activating their functions. This interaction often occurs through binding to active sites or allosteric sites, leading to conformational changes in the enzymes involved.

Anticancer Properties

Studies have explored the anticancer potential of benzoyl chloride derivatives. For instance, compounds in this category have been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as modulation of angiogenesis and inhibition of specific oncogenic pathways.

Radical Scavenging Activity

In vitro assays have demonstrated that 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride exhibits radical scavenging activity. For example, at certain concentrations, it effectively reduces oxidative stress markers in cellular models. This suggests potential applications in mitigating oxidative damage associated with various diseases.

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound are crucial for understanding its pharmacokinetic profile. Preliminary data suggest favorable absorption properties due to its small molecular size and functional groups conducive to biological interactions.

Study on Analgesic Activity

A notable study investigated the analgesic effects of a related compound (4CH2Cl), which has structural similarities to 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride. The study utilized the hot plate method to assess pain response in animal models. Results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential therapeutic applications .

ParameterValue
C_max (μg/mL)0.53
t_max (min)16.91
Elimination Rate (K_el)0.02 min^{-1}
Half-life (t_{1/2})41.72 min

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.